1-methyl-N~3~,N~5~-bis[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxamide
Overview
Description
1-methyl-N~3~,N~5~-bis[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N~3~,N~5~-bis[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxamide typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl derivatives with pyrazole intermediates. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction is carried out under controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N~3~,N~5~-bis[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted pyrazole derivatives .
Scientific Research Applications
1-methyl-N~3~,N~5~-bis[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-methyl-N~3~,N~5~-bis[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxamide involves its ability to form hydrogen bonds and stabilize transition states in chemical reactions. This compound can activate substrates and stabilize partially developing negative charges, such as oxyanions, through explicit double hydrogen bonding . The molecular targets and pathways involved in its biological effects are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethylphenyl motif and is used extensively in promoting organic transformations.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Another compound with similar structural features, used in various chemical synthesis applications.
Uniqueness
1-methyl-N~3~,N~5~-bis[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxamide is unique due to its specific pyrazole ring structure combined with the trifluoromethylphenyl groups. This combination imparts distinct chemical properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-methyl-3-N,5-N-bis[3-(trifluoromethyl)phenyl]pyrazole-3,5-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F6N4O2/c1-30-16(18(32)28-14-7-3-5-12(9-14)20(24,25)26)10-15(29-30)17(31)27-13-6-2-4-11(8-13)19(21,22)23/h2-10H,1H3,(H,27,31)(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETLAKCRDRSEFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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